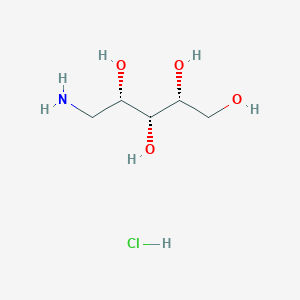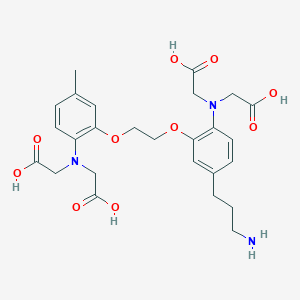
2,2'-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is a complex organic compound that features multiple functional groups, including amine, carboxyl, and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic methods include:
Amine Alkylation: Introduction of the aminopropyl group through alkylation reactions.
Ether Formation: Formation of ether linkages via Williamson ether synthesis.
Carboxylation: Introduction of carboxyl groups through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing carboxyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structure allows it to interact with various biological molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of polymers, coatings, and other materials. Its functional groups can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of “2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with similar carboxyl and amine groups.
Nitrilotriacetic acid (NTA): Another chelating agent with carboxyl and amine functionalities.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxyl and amine groups, used in medical imaging.
Uniqueness
“2,2’-((4-(3-Aminopropyl)-2-(2-(2-(bis(carboxymethyl)amino)-5-methylphenoxy)ethoxy)phenyl)azanediyl)diacetic acid” is unique due to its specific arrangement of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecules, making it a valuable compound in various fields.
Properties
Molecular Formula |
C26H33N3O10 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C26H33N3O10/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
ZSDZBRORQYHNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


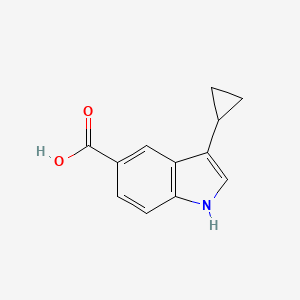

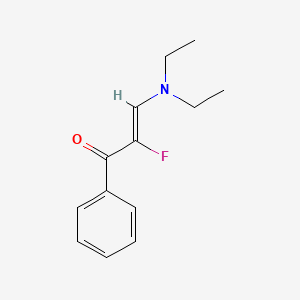

![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

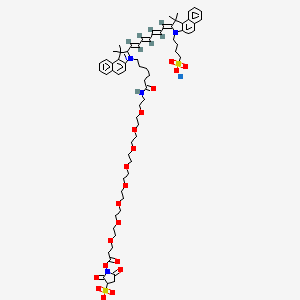
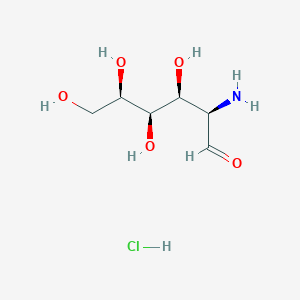
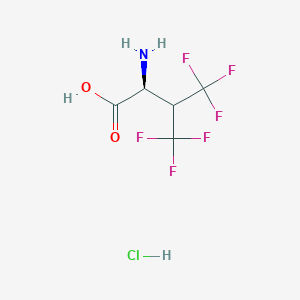
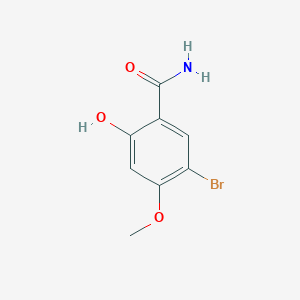
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
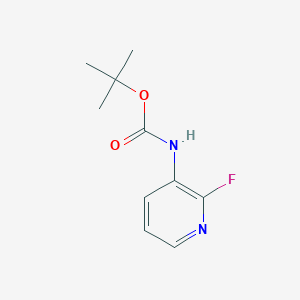
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
